An In-depth Technical Guide on Benzyl 2-hydroxy-3-phenylpropanoate: Chemical Properties and Stability
An In-depth Technical Guide on Benzyl 2-hydroxy-3-phenylpropanoate: Chemical Properties and Stability
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of benzyl 2-hydroxy-3-phenylpropanoate, a critical chiral building block and versatile intermediate in the pharmaceutical industry.[1] A thorough understanding of its characteristics is essential for its effective use in the synthesis of complex, enantiomerically pure bioactive molecules, ensuring the development of safe and efficacious therapeutic agents.[1]
Core Chemical and Physical Properties
Benzyl 2-hydroxy-3-phenylpropanoate is an ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of approximately 256.30 g/mol .[2][3][4] It exists as a colorless to light yellow liquid or a white to light yellow solid, with a melting point in the range of 20-30 °C and a boiling point of about 228 °C.[1][2] The molecule contains a benzyl ester, a secondary hydroxyl group, and a phenyl group, which define its chemical reactivity.[2]
Table 1: Physicochemical Properties of Benzyl 2-hydroxy-3-phenylpropanoate
| Property | (R)-(+)-enantiomer | (S)-(-)-enantiomer |
| CAS Number | 7622-22-2[2][4] | 7622-21-1[3][5] |
| Molecular Formula | C₁₆H₁₆O₃[1][2][4] | C₁₆H₁₆O₃[3][5] |
| Molecular Weight | 256.30 g/mol [2][4] | 256.30 g/mol [3][5] |
| Appearance | Colorless to light yellow liquid or white to light yellow solid[1] | Solid[2] |
| Melting Point | 20-30 °C (lit.)[1][2] | Not specified |
| Boiling Point | 228 °C (lit.)[1][2] | 288 °C (lit.)[5] |
| Density | 1.14 g/mL at 25 °C (lit.)[1][2] | 1.142 g/mL at 25 °C (lit.)[5] |
| Refractive Index | n20/D 1.559 (lit.)[1][2] | n20/D 1.558 (lit.)[5] |
Synthesis and Reactivity
The synthesis of benzyl 2-hydroxy-3-phenylpropanoate typically involves the esterification of 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) with benzyl alcohol. This reaction can be catalyzed by acids such as p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion.
The reactivity of the molecule is centered around its functional groups:
-
Ester Linkage: The benzyl ester can be cleaved under various conditions. Hydrogenolysis, often using a palladium catalyst (Pd/C) and a hydrogen source, is a common method for deprotection to yield the carboxylic acid.[6] Acid or base-catalyzed hydrolysis will also cleave the ester, yielding the carboxylic acid and benzyl alcohol. Studies on similar benzyl esters show that they are susceptible to hydroxide ion-catalyzed degradation.[7]
-
Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone.
-
Benzylic Position: The C-H bonds of the benzyl group can be susceptible to oxidation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate 97 7622-22-2 [sigmaaldrich.com]
- 3. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 10377698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-2-羟基-3-苯丙酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
